Welcome to the BenchChem Online Store!
molecular formula C8H11NO B1267699 (2-Amino-4-methylphenyl)methanol CAS No. 81335-87-7

(2-Amino-4-methylphenyl)methanol

Cat. No. B1267699
M. Wt: 137.18 g/mol
InChI Key: OPXLRSYFDTULBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08252820B2

Procedure details

To a solution of 2-amino-4-methylbenzoic acid (1.0 g, 6.62 mmol) in THF (10 mL) is added drop wise BH3 THF (1.0 M, 16.6 mL, 16.6 mmol) and the mixture is stirred at RT for 3 days. Excess BH3 is quenched with 1N HCl at 0° C. The solvent is evaporated to obtain a white solid. The solid is washed with water, and then hexane to remove the water. The solid is then dried in an oven to obtain the title compound).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
16.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5]>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
16.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess BH3 is quenched with 1N HCl at 0° C
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
WASH
Type
WASH
Details
The solid is washed with water
CUSTOM
Type
CUSTOM
Details
hexane to remove the water
CUSTOM
Type
CUSTOM
Details
The solid is then dried in an oven

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.